molecular formula C12H13N3O2S B5419426 N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B5419426
M. Wt: 263.32 g/mol
InChI Key: IOIVFWPWZQRSHK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a dimethylamino group and a sulfanylacetamide moiety attached to the quinoxaline core

Properties

IUPAC Name

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15(2)10(16)7-18-12-11(17)13-8-5-3-4-6-9(8)14-12/h3-6H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVFWPWZQRSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide typically involves the reaction of 3-oxo-4H-quinoxaline-2-thiol with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinoxaline ring can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to antimicrobial or antiviral effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
  • 2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide

Uniqueness

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide is unique due to the presence of both a dimethylamino group and a sulfanylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

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